

Uprosertib pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Uprosertib

CAS No.: 1047634-65-0

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Pharmacodynamics & Mechanism of Action

The table below summarizes the core pharmacodynamic properties of **uprosertib**.

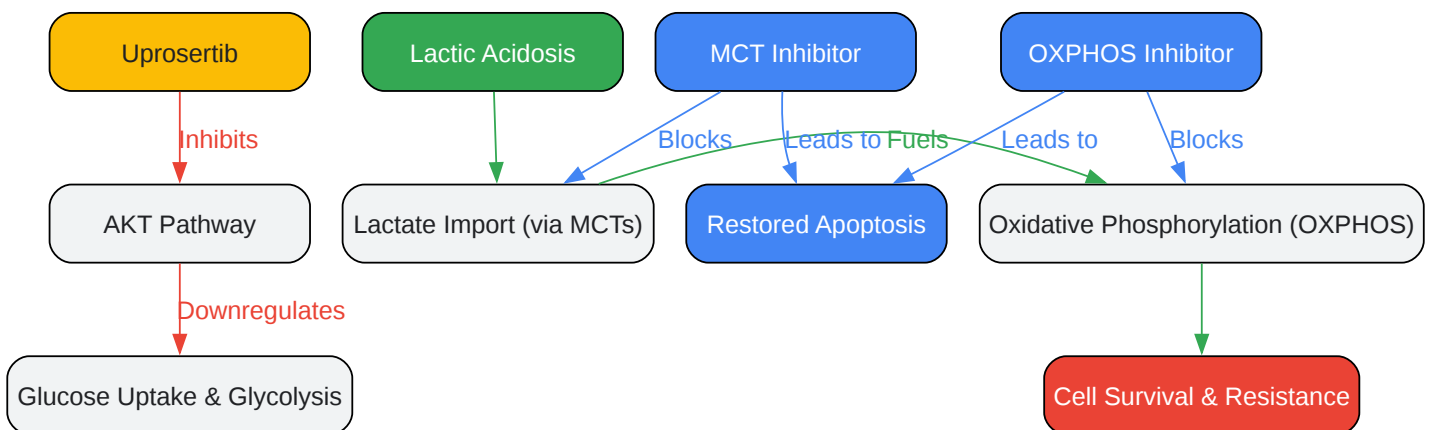
Property	Description
Mechanism of Action	ATP-competitive, pan-AKT (AKT1/2/3) serine/threonine-protein kinase inhibitor [1] [2] [3].
Primary Target	RAC-gamma serine/threonine-protein kinase (AKT3), also inhibits AKT1 and AKT2 [2].
Target Pathway	PI3K/AKT/mTOR signaling pathway [1].
Biochemical Consequence	Decreased phosphorylation of downstream AKT substrates (e.g., GSK3- β , PRAS40), leading to reduced cell proliferation and increased apoptosis [3].
Drug Class	Small molecule amide; antineoplastic agent [4] [2].

Experimental Insights & Resistance Mechanisms

A significant body of research has explored **uprosertib**'s activity and identified a key mechanism of resistance related to tumor metabolism.

- **Experimental Model:** The findings on resistance come from *in vitro* studies using human colon cancer cell lines (HCT116 and LS174T) cultured in Dulbecco's Modified Eagle's Medium (DMEM), supplemented with glucose, glutamine, and fetal bovine serum [3].
- **Key Finding - Lactic Acidosis-Induced Resistance:** Lactic acid, a common metabolite in the tumor microenvironment, can induce resistance to **uprosertib**. In the presence of lactic acid (0-20 mM), cancer cells showed increased survival and reduced apoptosis despite effective AKT pathway inhibition by **uprosertib** [3].
- **Resistance Mechanism:** Under lactic acidosis, cancer cells switch their metabolic strategy. They import lactate via Monocarboxylate Transporters (MCTs) and use it as an alternative fuel for the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation (OXPHOS), bypassing the metabolic blockade induced by AKT inhibition [3].
- **Reversing Resistance:** Studies showed that this resistance could be overcome by:
 - **Inhibiting lactate transport** (using MCT inhibitors).
 - **Inhibiting mitochondrial respiration** (using OXPHOS inhibitors). Potentiating apoptosis in combination with **uprosertib** under lactic acid conditions [3].

The diagram below illustrates this resistance pathway and the proposed strategy to counteract it.



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Clinical Development Status

According to the most recent data, **uprosertib**'s clinical development has been largely discontinued across multiple cancer types, including acute myeloid leukemia, melanoma, and triple-negative breast cancer, as of Laekna Therapeutics' pipeline update in September 2025 [4]. A phase I trial combining **uprosertib** with the MEK inhibitor trametinib reported poor tolerability and minimal clinical activity, leading to early termination [5].

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References

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